molecular formula C15H21ClN2O3S2 B5238628 3-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]-N-cyclopropylpropanamide

3-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]-N-cyclopropylpropanamide

Cat. No.: B5238628
M. Wt: 376.9 g/mol
InChI Key: SXRNJHPTPCFVCN-UHFFFAOYSA-N
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Description

3-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]-N-cyclopropylpropanamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a sulfonyl group and a chlorothiophene moiety, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]-N-cyclopropylpropanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, using reagents such as sulfonyl chlorides in the presence of a base.

    Attachment of the Chlorothiophene Moiety: The chlorothiophene group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Formation of the Final Amide: The final step involves the formation of the amide bond, typically through the reaction of the intermediate with cyclopropylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]-N-cyclopropylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorothiophene moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines or alcohols.

Scientific Research Applications

3-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]-N-cyclopropylpropanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]-N-cyclopropylpropanamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Receptor Interaction: Binding to receptors on cell surfaces, leading to changes in cellular signaling pathways.

    DNA/RNA Interaction: Interacting with genetic material to influence gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
  • 3-({1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}oxy)pyridazine

Uniqueness

3-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]-N-cyclopropylpropanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]-N-cyclopropylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3S2/c16-13-4-6-15(22-13)23(20,21)18-9-7-11(8-10-18)1-5-14(19)17-12-2-3-12/h4,6,11-12H,1-3,5,7-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRNJHPTPCFVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CCC2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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